1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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Overview
Description
1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group and a phenyl ring attached to an ethanone moiety
Preparation Methods
The synthesis of 1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2,4,6-Trimethylbenzenesulfonyl Chloride: This intermediate is synthesized by reacting 2,4,6-trimethylbenzene with chlorosulfonic acid at low temperatures.
Formation of 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine: The sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine derivative.
Coupling with 4-Acetylphenylboronic Acid: The final step involves coupling the sulfonyl piperazine with 4-acetylphenylboronic acid under Suzuki-Miyaura cross-coupling conditions to yield the target compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The piperazine ring can also interact with neurotransmitter receptors, leading to potential effects on the central nervous system .
Comparison with Similar Compounds
1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine: This compound lacks the phenyl ethanone moiety, making it less complex and potentially less versatile in its applications.
N-Arylsulfonyl-3-acetylindole Derivatives: These compounds have similar sulfonyl and acetyl groups but differ in their core structure, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
1-[4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-13-16(2)21(17(3)14-15)27(25,26)23-11-9-22(10-12-23)20-7-5-19(6-8-20)18(4)24/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPWNFOFFKAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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